molecular formula C12H16F2N2O2 B2821406 2-(4,4-Difluoropiperidin-1-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 2326429-58-5

2-(4,4-Difluoropiperidin-1-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2821406
CAS No.: 2326429-58-5
M. Wt: 258.269
InChI Key: PNVZOPMGAGCWDU-UHFFFAOYSA-N
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Description

2-(4,4-Difluoropiperidin-1-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a difluoropiperidine ring and a furan-2-ylmethyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluoropiperidin-1-yl)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Difluoro Groups: The difluoro groups are introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment of the Furan-2-ylmethyl Group: This step involves the alkylation of the piperidine ring with a furan-2-ylmethyl halide under basic conditions.

    Formation of the Acetamide Moiety: The final step involves the acylation of the piperidine derivative with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluoropiperidin-1-yl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)-N-(furan-2-ylmethyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluoropiperidin-1-yl)-N-(furan-2-ylmethyl)acetamide: Similar structure with one fluorine atom.

    2-(4,4-Difluoropiperidin-1-yl)-N-(thiophen-2-ylmethyl)acetamide: Similar structure with a thiophene ring instead of a furan ring.

Uniqueness

2-(4,4-Difluoropiperidin-1-yl)-N-(furan-2-ylmethyl)acetamide is unique due to the presence of both difluoropiperidine and furan-2-ylmethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2O2/c13-12(14)3-5-16(6-4-12)9-11(17)15-8-10-2-1-7-18-10/h1-2,7H,3-6,8-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVZOPMGAGCWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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